Mechanism, Synthesis, and Experimental Validation Executive Summary This technical guide details the design, mechanism, and validation of hydroxyethylene (HE) isosteres as potent inhibitors of aspartyl proteases (e.g., H...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanism, Synthesis, and Experimental Validation
Executive Summary
This technical guide details the design, mechanism, and validation of hydroxyethylene (HE) isosteres as potent inhibitors of aspartyl proteases (e.g., HIV-1 Protease, BACE1, Renin). Unlike standard peptide inhibitors that are rapidly degraded, HE isosteres replace the scissile peptide bond (
) with a non-hydrolyzable hydroxyethylene scaffold (). This modification acts as a Transition State Analogue (TSA) , effectively freezing the enzyme-substrate complex in a tetrahedral geometry that mimics the hydration of the amide bond but prevents collapse into products.
Mechanistic Foundations
The Catalytic Challenge
Aspartyl proteases function via a "general base" mechanism. Two aspartic acid residues (the catalytic dyad, e.g., Asp25/Asp25' in HIV-1 PR) activate a water molecule. This lytic water attacks the carbonyl carbon of the substrate's peptide bond, forming a transient, high-energy tetrahedral intermediate (gem-diol).
The Hydroxyethylene Solution
The HE isostere is designed to compete with the natural substrate by mimicking this specific transition state.
Geometric Mimicry: The central hydroxyl group of the isostere is positioned to occupy the exact spatial volume as the transition-state gem-diol oxygen.
Electronic Trap: The hydroxyl group forms tight hydrogen bonds with the catalytic aspartates. Crucially, because the scissile C-N bond is replaced by a stable C-C bond, the enzyme cannot catalyze the bond breakage.
Stereochemical Rigidity: The affinity is strictly dependent on the stereochemistry of the hydroxyl group (typically S-configuration for HIV-1 protease inhibitors), which aligns with the "endo" orientation required for interaction with the catalytic aspartates.
Visualization: Catalytic Inhibition Pathway
Figure 1: Mechanistic divergence between native substrate hydrolysis and hydroxyethylene isostere inhibition.
Synthetic Pathways: Stereoselective Construction
The synthesis of HE isosteres is non-trivial due to the requirement for precise stereocontrol at the hydroxyl center and the adjacent side chains (
and sites). The Ghosh Lactone Method is the industry standard for generating these cores with high enantiomeric excess.
Core Synthetic Strategy
Starting Material: Chiral amino acid (defines the
side chain).
Chain Extension: Conversion to an allylic alcohol or ester.
Lactonization: Formation of a
-lactone allows for the rigid definition of stereochemistry.
Ring Opening: The lactone is opened with an amine (representing the
segment) to generate the final isostere.
Critical Process Parameters
Parameter
Specification
Reason for Control
Enantiomeric Excess (ee)
> 98%
The R-isomer often has values 100-1000x higher (weaker) than the S-isomer.
Lactone Stability
Anhydrous conditions
Premature hydrolysis destroys the activated carbonyl required for amine coupling.
Protecting Groups
Boc/Cbz
Must be orthogonal to the lactone opening conditions.
Experimental Validation Protocols
To confirm the efficacy of an HE isostere, researchers must validate both the binding affinity (
) and the physical binding mode.
FRET-Based Kinetic Assay
This assay uses a peptide substrate tagged with a fluorophore (Donor) and a Quencher.[1] When the protease cleaves the peptide, the Donor is released from the Quencher's proximity, causing fluorescence.
Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.
Workflow:
Dissolve Inhibitor in DMSO (keep final DMSO < 2%).
Incubate Enzyme + Inhibitor for 10 min at 37°C to establish equilibrium.
Add Substrate (initiate reaction).
Measurement: Monitor fluorescence (
) continuously for 20 minutes.
Data Analysis:
Calculate initial velocity (
) from the linear portion of the curve.
Fit data to the Morrison equation (for tight-binding inhibitors) to determine
.
Structural Validation (X-Ray Crystallography)
Objective: Confirm the hydroxyl group coordinates with Asp25/Asp25'.
Crystallization: Hanging drop vapor diffusion method.
Precipitant: Ammonium sulfate or Sodium chloride at acidic pH (4.0–5.0).
Resolution Target: < 2.0 Å is required to resolve the solvent structure (specifically the "Flap Water" molecule often bridging Ile50/Ile50').
Validation Workflow Diagram
Figure 2: Iterative validation workflow for protease inhibitor development.
References
Dreyer, G. B., et al. (1992).[5] Hydroxyethylene isostere inhibitors of human immunodeficiency virus-1 protease: structure-activity analysis using enzyme kinetics, X-ray crystallography, and infected T-cell assays. Biochemistry, 31(29), 6646–6659.
Ghosh, A. K., et al. (1991). An efficient synthesis of hydroxyethylene dipeptide isosteres: the core unit of potent HIV-1 protease inhibitors.[4][6] The Journal of Organic Chemistry, 56(23), 6500–6503.
Matayoshi, E. D., et al. (1990). Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. Science, 247(4945), 954–958.
Wlodawer, A., & Erickson, J. W. (1993). Structure-based inhibitors of HIV-1 protease.[3][4][6][7][8][9] Annual Review of Biochemistry, 62, 543-585.
Introduction: Beyond the Canonical Twenty—Strategic Isosteric Replacement in Drug Design
An In-Depth Technical Guide on the Biological Activity of Boc-Protected Phenylalanine Isosteres In the landscape of medicinal chemistry, the amino acid phenylalanine is a ubiquitous structural motif, present in a vast nu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Biological Activity of Boc-Protected Phenylalanine Isosteres
In the landscape of medicinal chemistry, the amino acid phenylalanine is a ubiquitous structural motif, present in a vast number of endogenous peptides and synthetic therapeutics. Its aromatic side chain is crucial for various non-covalent interactions, including π-π stacking and hydrophobic packing, which govern molecular recognition at biological targets. However, the phenyl ring is not without its liabilities. It can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to toxic intermediates or rapid clearance, and its inherent hydrophobicity can contribute to poor solubility and undesirable off-target effects.[1][2][3]
This guide delves into the strategic replacement of phenylalanine with bioisosteres, a cornerstone of modern lead optimization. Bioisosterism involves substituting a molecular fragment with another that retains similar steric and electronic properties, thereby preserving or enhancing biological activity while modulating physicochemical characteristics.[4][5][6] We will specifically focus on isosteres of phenylalanine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the N-terminus during peptide chain elongation.[7][8] Beyond its synthetic utility, the Boc group itself can influence a molecule's properties, increasing lipophilicity and impacting self-assembly and membrane interactions, which can be a critical factor in the ultimate biological profile of the molecule.[9]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the causality behind experimental choices, detailed protocols for synthesis and evaluation, and a comparative analysis of various isosteric replacements.
The Rationale for Phenylalanine Isosterism: Escaping "Flatland"
The core motivation for replacing the phenyl group is to overcome its inherent limitations and to "escape from flatland"—the over-reliance on planar aromatic structures in drug design.[4] The goals of this strategy are multifaceted and context-dependent, aiming to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall therapeutic index.
Causality Behind Isosteric Replacement:
Enhanced Metabolic Stability: Phenyl rings are often sites of metabolic attack.[3] Replacing them with saturated or heteroaromatic rings can block these metabolic "soft spots." For instance, saturated rings like bicyclo[1.1.1]pentane (BCP) have stronger C-H bonds, making them more resistant to oxidative metabolism.[10]
Improved Physicochemical Properties: The high aromaticity of the phenyl group can lead to poor solubility.[2] Exchanging it for three-dimensional, saturated bioisosteres, such as bridged piperidines (BP) or BCP, can significantly increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved aqueous solubility and reduced non-specific binding.[1][2]
Novel Structure-Activity Relationships (SAR): Isosteres provide well-defined exit vectors for further chemical modification, allowing for a more precise exploration of the binding pocket.[10] This three-dimensional exploration can uncover new, high-affinity interactions that were not possible with a planar phenyl ring.
Intellectual Property: Introducing novel, non-classical bioisosteres can generate new chemical matter, providing a pathway to secure intellectual property rights for a drug candidate series.[11][12]
The following diagram illustrates the decision-making workflow in employing phenylalanine isosteres during lead optimization.
Caption: Lead optimization workflow using Boc-protected phenylalanine isosteres.
Case Study: Phenyl Bioisosteres in γ-Secretase Modulators for Alzheimer's Disease
A compelling example of phenylalanine isosterism is the development of γ-secretase modulators (GSMs) for treating Alzheimer's disease.[1][2] The goal of these modulators is to shift the cleavage of the amyloid precursor protein (APP) to produce less of the aggregation-prone amyloid-β 42 (Aβ42) peptide. In one series, a central phenyl linker was identified as a source of poor drug-like properties.[2] Researchers systematically replaced this phenyl ring with bioisosteres.
The following diagram illustrates the simplified mechanism and the impact of the isosteric replacement.
Caption: Modulation of γ-secretase activity by a phenylalanine isostere-containing drug.
Data Presentation: Comparative Properties of γ-Secretase Modulators
The replacement of the phenyl ring with a bridged piperidine (BP) or bicyclo[1.1.1]pentane (BCP) moiety led to dramatic improvements in physicochemical properties while maintaining or improving potency.[2]
Linker Moiety
Structure Example
IC₅₀ (Aβ42, nM)
logD
Solubility (µg/mL)
Phenyl
(Reference Compound)
17
3.4
7
Bridged Piperidine (BP)
(Isostere 1)
11
3.8
1
Bicyclo[1.1.1]pentane (BCP)
(Isostere 2)
Similar Potency
Lower
Significantly Improved
(Data synthesized from findings reported in literature.[2])
This data clearly demonstrates the power of isosteric replacement. The BP moiety improved potency, while both BP and BCP offered pathways to modulate lipophilicity and solubility, key parameters for developing a successful oral therapeutic.[2]
Expanding the Toolkit: A Survey of Phenylalanine Isosteres
The choice of isostere is critical and depends on the specific biological target and desired property modulations.
Conformationally Restricted Isosteres: In the development of renin inhibitors, conformationally restricted isosteres like 3-amino-4-phenyl-2-piperidones were used to lock the molecule into a bioactive conformation, enhancing binding affinity.[13]
Novel Heteroatomic Isosteres: L-2-tellurienylalanine has been validated as a phenylalanine mimic.[14] Isothermal titration calorimetry showed that its incorporation into a peptide preserved the interaction with its binding partner, with dissociation constants within a factor of two of the native phenylalanine peptide.[14] This demonstrates that even significant atomic changes can be well-tolerated.
Silicon-Containing Isosteres: β-(trimethylsilyl)alanine has been proposed as a metabolically stable bio-isostere for phenylalanine, showing promise in renin inhibitory peptides.[15]
Halogenated Phenylalanines: Incorporating halogens (e.g., Boc-Phe(4-Br)-OH) can modulate hydrophobicity, steric bulk, and introduce halogen bonding capabilities, which can be exploited to enhance binding affinity.[7]
Carboxylic Acid Bioisosteres: In some cases, the carboxylic acid of phenylalanine itself is replaced. Studies on antiviral agents against Chikungunya virus used bioisosteres like 5-oxo-1,2,4-oxadiazole to replace the carboxylic acid, leading to potent antiviral activity.[16]
Experimental Protocols: From Synthesis to Biological Evaluation
A trustworthy protocol is a self-validating system. The following methodologies provide detailed, step-by-step instructions for the synthesis and evaluation of peptides containing Boc-protected phenylalanine isosteres.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Isostere
This protocol describes the manual Boc-SPPS method for synthesizing a simple dipeptide, incorporating a Boc-protected phenylalanine isostere.
Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on a solid support (resin). The Boc group protects the N-terminus of the incoming amino acid, preventing self-polymerization. It is removed with a mild acid like trifluoroacetic acid (TFA) before the next coupling cycle.[7]
Dicyclohexylcarbodiimide (DCC) or other coupling agent
Anhydrous Hydrogen Fluoride (HF) or TFMSA for final cleavage (handle with extreme caution and proper equipment)
Diethyl ether
Procedure:
Resin Swelling: Swell the Merrifield resin in DCM within a reaction vessel for 30 minutes.
First Amino Acid Attachment: Attach the first C-terminal Boc-protected amino acid (e.g., Boc-L-Phenylalanine) to the resin according to standard esterification protocols.
Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of 50% TFA in DCM. Agitate for 30 minutes. The TFA salt of the free amine is formed.
Washing: Wash the resin sequentially with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.
Neutralization: Neutralize the ammonium salt on the resin with a solution of 10% DIEA in DMF for 5-10 minutes. Wash again with DMF (3x) and DCM (3x).
Coupling of the Isostere:
In a separate vial, pre-activate the Boc-protected phenylalanine isostere (2-3 equivalents) with a coupling agent like DCC (1 equivalent) in DCM or DMF for 10-15 minutes.
Add the activated isostere solution to the reaction vessel containing the resin.
Allow the coupling reaction to proceed for 2-4 hours, or until a ninhydrin test indicates complete consumption of the free amine.
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Final Deprotection & Cleavage:
Perform a final deprotection of the N-terminal Boc group with 50% TFA in DCM.
Wash and dry the peptide-resin.
Cleave the completed dipeptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth, a key metric for antimicrobial agents.
Rationale: Boc-protected dipeptides containing phenylalanine and its analogs have shown broad-spectrum antibacterial activity.[9] This broth microdilution method is a standard, quantitative way to assess this activity against both Gram-positive and Gram-negative bacteria.
Bacterial Culture Preparation: Inoculate the test bacteria into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Compound Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in MHB directly in the 96-well plate, typically ranging from 512 µg/mL to 1 µg/mL.
Inoculation: Add an equal volume of the prepared bacterial suspension to each well of the plate, bringing the final bacterial concentration to ~2.5 x 10⁵ CFU/mL.
Controls:
Positive Control: Wells containing bacteria and MHB only (no compound).
Negative Control: Wells containing MHB only (no bacteria).
Solvent Control: Wells containing bacteria, MHB, and the highest concentration of the solvent used.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC90 is the concentration that inhibits 90% of bacterial growth compared to the positive control.[9]
Conclusion and Future Outlook
The strategic use of Boc-protected phenylalanine isosteres is a powerful and validated approach in modern drug discovery. It enables medicinal chemists to systematically address liabilities associated with the ubiquitous phenyl ring, leading to compounds with improved metabolic stability, enhanced solubility, and superior pharmacological profiles.[6][12] The case studies in γ-secretase modulators, renin inhibitors, and antimicrobials highlight the tangible benefits of this strategy.[2][9][13]
The future of this field lies in the continued development of novel, synthetically accessible bioisosteres that expand the available chemical space. As our understanding of drug-target interactions becomes more sophisticated through structural biology and computational modeling, the rational design and selection of isosteres will become even more precise. The methodologies and insights presented in this guide provide a robust framework for researchers to leverage the full potential of phenylalanine isosterism in their pursuit of safer and more effective therapeutics.
References
Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. [Link]
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. [Link]
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. [Link]
Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. [Link]
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications. [Link]
Validation of l-Tellurienylalanine as a Phenylalanine Isostere. PubMed. [Link]
Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. PubMed. [Link]
(Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine. CHIMIA. [Link]
Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]
Determination of phenylalanine hydroxylase activity by liquid chromatography/electrochemistry. PubMed. [Link]
Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. ResearchGate. [Link]
N-(cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. 2. PubMed. [Link]
Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
The Strategic Role of Morpholine Moieties in Peptide Inhibitor Pharmacokinetics
Executive Summary In the landscape of peptide therapeutics, the transition from "hit" to "drug" is frequently stalled by poor pharmacokinetics (PK). Native peptides suffer from rapid renal clearance, aggressive proteolyt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of peptide therapeutics, the transition from "hit" to "drug" is frequently stalled by poor pharmacokinetics (PK). Native peptides suffer from rapid renal clearance, aggressive proteolytic degradation, and negligible membrane permeability. The morpholine heterocycle—a six-membered ring containing both an amine and an ether oxygen—has emerged as a "privileged structure" in medicinal chemistry.[1]
This guide analyzes the mechanistic role of morpholine incorporation in peptide inhibitors.[2][3] Unlike simple alkylations or halogenations, the morpholine group offers a tripartite pharmacokinetic advantage :
Metabolic Shielding: It acts as a non-hydrolyzable C-terminal cap, effectively halting carboxypeptidase activity.
Physicochemical Balancing: The ether oxygen lowers the basicity of the nitrogen (
~8.3) compared to piperidine, improving solubility without trapping the molecule in lysosomal compartments.
Permeability Enhancement: It reduces the desolvation energy penalty, facilitating passive transport across biological membranes, including the Blood-Brain Barrier (BBB).
Physicochemical Impact: The Morpholine Advantage[3][4][5]
The decision to incorporate a morpholine group is often driven by the need to modulate the Lipophilic Efficiency (LipE) of a peptide inhibitor.
Basicity and Solubility Modulation
The morpholine ring is a bioisostere of piperidine, but the insertion of the oxygen atom at the 4-position drastically alters the electronic landscape.
Piperidine
: ~11.2 (Highly basic, protonated at physiological pH).
Morpholine
: ~8.3 (Weakly basic).
Scientific Insight: At physiological pH (7.4), a significant fraction of morpholine remains uncharged compared to piperidine. This equilibrium is critical. The uncharged species is required for membrane permeation, while the protonated species aids aqueous solubility. This "buffer effect" allows morpholine-modified peptides to exist in a dynamic equilibrium that supports both solubility in plasma and permeability through lipid bilayers.
Hydrogen Bonding and Desolvation
The ether oxygen serves as a weak hydrogen bond acceptor (HBA). Unlike strong donors, it does not incur a high desolvation energy penalty when entering the lipid membrane. This property is vital for peptidomimetics targeting intracellular enzymes (e.g., HIV protease, BACE-1), where the inhibitor must cross the cell membrane.
Table 1: Comparative Physicochemical Properties of Common C-Terminal Caps
C-Terminal Group
(Conj. Acid)
LogP Impact
Metabolic Stability
Solubility Impact
Carboxyl (-COOH)
~3-4
Low
Low (Esterases/Glucuronidation)
High (pH > 7)
Primary Amide (-CONH2)
N/A
Low-Med
Medium
Medium
Piperidine
~11.2
High
High
Low (unless salt)
Morpholine
~8.3
Medium
High
High (Balanced)
Metabolic Stability & Clearance Mechanisms[6][7]
The most immediate impact of morpholine incorporation in peptide inhibitors is the extension of half-life (
) via metabolic shielding.
C-Terminal Capping (The "Stop Sign" Effect)
Exopeptidases, specifically Carboxypeptidases , degrade peptides from the C-terminus. Native carboxylates or simple primary amides are recognized substrates.
Mechanism: Converting the C-terminal carboxyl to a morpholine amide creates a sterically bulky, non-canonical terminus.
Result: The active sites of carboxypeptidases (e.g., Carboxypeptidase A/B) cannot accommodate the morpholine ring, rendering the peptide bond resistant to hydrolysis.
CYP450 Interaction
Morpholine is metabolically robust. While it can undergo N-oxidation or ring opening, these processes are generally slower than the dealkylation seen with other amines.
Safety Note: Unlike some hydrazines or anilines, morpholine moieties in peptide drugs generally do not generate toxic reactive metabolites (structural alerts) at therapeutic concentrations.
Visualizing the Mechanism
The following diagram illustrates the decision logic and mechanistic impact of morpholine incorporation.
Figure 1: Mechanistic pathway showing how morpholine modification translates to improved pharmacokinetic parameters.
Experimental Protocols
Protocol A: Synthesis of C-Terminal Morpholine Peptide Amides
Standard SPPS (Solid Phase Peptide Synthesis) produces acids or primary amides. To introduce a morpholine, a "Solution Phase Capping" approach is most robust to avoid resin-compatibility issues.
Reagents:
Protected Peptide Fragment (Side chains protected, C-term free acid).
Cleavage (2-CTC Resin): Synthesize the peptide on 2-Chlorotrityl Chloride resin. Cleave using 1% TFA in DCM. This releases the peptide with the C-terminal acid retaining side-chain protecting groups.
Activation: Dissolve the protected peptide (1.0 eq) in DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 2 minutes to activate the carboxylate.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift: +69 Da vs. free acid).
Workup: Precipitate in cold water or ether.
Global Deprotection: Treat the dried intermediate with TFA/TIS/Water (95:2.5:2.5) to remove side-chain protecting groups.
Purification: Reverse-phase HPLC (C18 column).
Protocol B: Comparative Plasma Stability Assay
To validate the PK improvement, you must compare the morpholine-peptide against its native analog.
Preparation: Prepare 10 mM stocks of (1) Native Peptide and (2) Morpholine-Peptide in DMSO.
Matrix: Thaw pooled human/rat plasma and buffer to pH 7.4.
Incubation: Spike plasma with peptide to a final concentration of 5 µM. Incubate at 37°C in a shaking water bath.
Sampling: Aliquot 50 µL samples at T=0, 15, 30, 60, 120, and 240 minutes.
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot % Remaining vs. Time. Calculate
using first-order kinetics ().
Case Study: Morpholine in Peptidomimetics (BACE-1 Inhibitors)
A classic example of morpholine utility is found in the development of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE-1) inhibitors for Alzheimer's disease.
Challenge: Early hydroxyethylamine peptide isosteres had excellent potency but poor BBB permeability and rapid clearance.
Solution: Introduction of a morpholine moiety at the P2 position (acting as a side-chain surrogate or N-cap).
Outcome: The morpholine oxygen formed a critical hydrogen bond with the enzyme backbone while the ring structure optimized lipophilicity.[3] This modification improved BBB penetration by >5-fold compared to the piperidine analog, validating the "privileged" status of the ether-amine balance [1, 3].
Conclusion
The morpholine group is not merely a structural filler; it is a functional tool for Pharmacokinetic Engineering . By strategically placing a morpholine moiety—particularly at the C-terminus or as a P2 ligand—researchers can simultaneously address solubility, metabolic stability, and permeability.
For drug development professionals, the recommendation is clear: When a peptide lead exhibits high potency but suffers from rapid carboxypeptidase clearance or poor solubility/permeability balance, a morpholine scan (C-terminal capping or side-chain replacement) should be a priority optimization step.
References
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020).[4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.[4] Link
Wymann, M. P., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038. Link
Mullard, A. (2018). FDA approves first CGRP antagonist for migraine. Nature Reviews Drug Discovery (Contextualizing heterocycles in CNS drugs). Link
Arbour, C. A., Mendoza, L. G., & Stockdill, J. L. (2020).[5] Recent advances in the synthesis of C-terminally modified peptides.[5][6] Organic & Biomolecular Chemistry, 18(37), 7253-7272.[5] Link
Sweeney, M. D., et al. (2018).[3] Blood-brain barrier breakdown in Alzheimer disease and other neurodegenerative disorders. Nature Reviews Neurology, 14, 133–150.[3] Link
Boc-Phe-ψ[CH(OH)CH2]: The Hydroxyethylene Isostere in Rational Drug Design
The following technical guide details the structural significance, mechanistic rationale, and synthetic utility of the Boc-Phe-psi[CH(OH)CH2] isostere in modern drug discovery. [1] Executive Summary The Boc-Phe-ψ[CH(OH)C...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural significance, mechanistic rationale, and synthetic utility of the Boc-Phe-psi[CH(OH)CH2] isostere in modern drug discovery.
[1]
Executive Summary
The Boc-Phe-ψ[CH(OH)CH2] unit represents a cornerstone in peptidomimetic drug design, specifically engineered to overcome the metabolic instability of natural peptide bonds while retaining high affinity for aspartyl proteases.[1] This structural motif replaces the scissile amide bond (-CO-NH-) with a non-hydrolyzable hydroxyethylene isostere (-CH(OH)-CH2-).[1]
This replacement serves two critical functions:
Transition State Mimicry: It structurally mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds by aspartyl proteases (e.g., HIV-1 Protease, Renin, BACE1).[1]
Metabolic Resistance: It renders the backbone immune to proteolytic cleavage, drastically improving the in vivo half-life of the therapeutic agent.[1]
This guide analyzes the chemical basis, mechanism of action, and synthetic methodology for integrating this isostere into therapeutic scaffolds.
Chemical Basis & Nomenclature[2]
The notation ψ[CH(OH)CH2] (psi-hydroxyethylene) indicates a specific modification to the peptide backbone.[1] In the context of Boc-Phe-ψ[CH(OH)CH2] , the structure is derived from Phenylalanine (Phe) but deviates at the C-terminus.[1]
Component
Chemical Structure
Function
Boc
tert-Butyloxycarbonyl
Protects the N-terminus during synthesis; acid-labile.[1][2]
Phe Side Chain
Benzyl group (-CH2-Ph)
Provides hydrophobic interactions (P1 subsite recognition) essential for binding specificity (e.g., HIV Protease S1 pocket).[1]
Isostere
-CH(OH)-CH2-
The Active Core. Replaces the planar, cleavable amide bond (-C(=O)NH-) with a chiral secondary alcohol and a methylene group.[1]
Stereochemical Criticality
The affinity of the isostere is strictly dependent on the stereochemistry of the hydroxyl group. For HIV protease inhibitors, the (S)-configuration at the hydroxyl carbon is generally required to optimally mimic the transition state and interact with the enzyme's catalytic aspartic acid dyad.[1]
Mechanism of Action: Transition State Mimicry
Aspartyl proteases catalyze hydrolysis via a "push-pull" mechanism involving a catalytic dyad of two aspartic acid residues (e.g., Asp25 and Asp25' in HIV-1 Protease).[1] They activate a water molecule to attack the peptide carbonyl, forming a high-energy tetrahedral intermediate .[1]
The ψ[CH(OH)CH2] isostere is a Transition State Analogue (TSA) .[1] It presents a stable hydroxyl group at the exact spatial position of the unstable gem-diol oxygen in the transition state.[1]
Mechanistic Pathway Diagram[4]
Figure 1: Mechanism of aspartyl protease inhibition by hydroxyethylene isosteres.[1] The isostere effectively "freezes" the enzyme in a transition-state-like complex.[1]
Synthesis Strategy: The Titanium Homoenolate Route
Synthesizing the Boc-Phe-ψ[CH(OH)CH2] core requires precise stereocontrol.[1] A widely validated method involves the reaction of an amino aldehyde with a titanium homoenolate.[1] This route is preferred for its ability to directly generate the hydroxyethylene backbone with control over the critical C-OH stereocenter.[1]
Synthetic Workflow
Precursor Preparation: Convert Boc-L-Phenylalanine to Boc-L-Phenylalaninal (aldehyde).[1]
Homoenolate Formation: Generate a titanium homoenolate from an ester (e.g., ethyl propionate) using TiCl4 and a base.[1]
Coupling: React the aldehyde with the titanium species. The titanium coordinates the aldehyde, directing the nucleophilic attack to favor the desired diastereomer (typically anti or syn depending on ligand choice).[1]
Elaboration: The resulting product is a γ-hydroxy ester, which represents the Boc-Phe-ψ[CH(OH)CH2]-COOEt fragment.[1] This can be hydrolyzed and coupled to the next amino acid.[1]
Synthesis Flowchart
Figure 2: The Titanium Homoenolate route for synthesizing the hydroxyethylene isostere core.
Experimental Protocol: Peptide Coupling
Once the Boc-Phe-ψ[CH(OH)CH2]-COOH unit (the free acid form of the isostere) is synthesized, it must be incorporated into a peptide chain.[1] Unlike standard amino acids, the secondary hydroxyl group can interfere with coupling if not managed, though it is often left unprotected if mild activation methods are used.
Protocol: Solution Phase Coupling
Objective: Couple Boc-Phe-ψ[CH(OH)CH2]-COOH to a C-terminal amine fragment (H-Pro-Ile-Val-OMe).
Activation:
Dissolve Boc-Phe-ψ[CH(OH)CH2]-COOH (1.0 equiv) in dry DMF.[1]
Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv) at 0°C.
Note: EDC/HOBt is preferred over HATU here to minimize potential O-acylation of the secondary hydroxyl group.[1]
Coupling:
Add the amine component H-Pro-Ile-Val-OMe (1.0 equiv) and DIPEA (2.5 equiv).[1]
Allow the reaction to warm to room temperature and stir for 12–16 hours.
NMR: Verify the integrity of the -CH(OH)- proton signal (typically ~3.5-4.0 ppm) and the absence of racemization.
Therapeutic Applications
HIV-1 Protease Inhibitors
The development of drugs like Saquinavir and Amprenavir relied heavily on the logic of the hydroxyethylene and hydroxyethylamine isosteres.[1]
Significance: The Phe-ψ[CH(OH)CH2] unit mimics the Phe-Pro cleavage site (a specific cleavage site for HIV protease) but cannot be cut.[1] This halts viral maturation.[1]
Data: Inhibitors containing this isostere often exhibit
values in the sub-nanomolar range (0.1 nM - 10 nM).[1]
BACE1 Inhibitors (Alzheimer's Disease)
-Secretase (BACE1) is an aspartyl protease responsible for generating amyloid- plaques.[1]
Significance: Because the BACE1 active site is large and elongated, the hydroxyethylene isostere provides a stable anchor, allowing researchers to optimize the P2 and P3 side chains to cross the Blood-Brain Barrier (BBB).[1]
References
Dreyer, G. B., et al. (1992).[1] "Hydroxyethylene isostere inhibitors of human immunodeficiency virus-1 protease: structure-activity analysis using enzyme kinetics, X-ray crystallography, and infected T-cell assays." Biochemistry. [1]
Roberts, N. A., et al. (1990).[1] "Rational design of peptide-based HIV proteinase inhibitors." Science. [1]
Ghosh, A. K., et al. (2008).[1] "Structure-based design: potent inhibitors of human brain memapsin 2 (beta-secretase)."[1] Journal of Medicinal Chemistry. [1]
DeCamp, D. L., et al. (1995).[1] "Diastereoselective synthesis of hydroxyethylene dipeptide isosteres." Patent WO1995014655A1.[1] [1]
Benedetti, F., et al. (2002).[1] "Epoxyalcohol route to hydroxyethylene dipeptide isosteres."[1][3] Journal of Organic Chemistry. [1]
Application Note: Strategic Integration of Hydroxyethylene Isosteres in Solid-Phase Peptide Synthesis (SPPS)
Abstract & Introduction Hydroxyethylene isosteres ( ) are critical non-cleavable peptide bond surrogates used extensively in the development of transition-state analogue inhibitors, particularly for aspartic proteases (e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Hydroxyethylene isosteres (
) are critical non-cleavable peptide bond surrogates used extensively in the development of transition-state analogue inhibitors, particularly for aspartic proteases (e.g., HIV-1 protease, Renin, BACE1). Unlike the planar amide bond, the hydroxyethylene moiety introduces a tetrahedral geometry and a secondary hydroxyl group that mimics the transition state of peptide bond hydrolysis, binding tightly to the enzyme's catalytic aspartates without being cleaved.
Incorporating these isosteres into Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily regarding the nucleophilicity of the secondary hydroxyl group and the steric bulk of the dipeptide core. This Application Note provides a validated, high-fidelity protocol for integrating pre-formed hydroxyethylene isostere building blocks into Fmoc-based SPPS workflows.
Strategic Overview: The Building Block Approach
While on-resin synthesis of the isostere core (e.g., via Reformatsky or Aldol reactions) is possible, it is chemically harsh and often incompatible with sensitive peptide side chains. The industry-standard "Best Practice" is the incorporation of a pre-synthesized, Fmoc-protected dipeptide isostere building block .
The Core Challenge: O-Acylation
The "Achilles' Heel" of this synthesis is the secondary hydroxyl group within the isostere.
Risk: During the coupling of the subsequent amino acid, the free hydroxyl group can act as a nucleophile, attacking the activated amino acid to form an ester linkage (O-acylation) rather than the desired amide bond.
Solution: We strongly recommend using O-protected building blocks (e.g., TBDMS or tert-butyl). If a free hydroxyl building block must be used, specific "low-activation" protocols are required.
Materials & Reagents
Component
Specification
Purpose
Resin
2-Chlorotrityl Chloride (2-CTC) or Rink Amide
Low loading (0.3–0.5 mmol/g) recommended to reduce steric aggregation.
Isostere Block
Fmoc-AA1--AA2-OH
The core unit. P = TBDMS (Silyl) or tBu (Acid labile).
Coupling Agent
HATU / HOAt
High-efficiency coupling for the bulky isostere unit.
Base
DIPEA or Collidine
Collidine is preferred for "difficult" sequences to minimize racemization.[1]
Solvent
DMF (Main), NMP (For aggregation)
NMP disrupts beta-sheet formation better than DMF.
Experimental Protocols
Protocol A: Resin Preparation & Standard Elongation
Standard Fmoc cycles are performed until the residue preceding the isostere is reached.
Swelling: Swell resin in DMF for 30 min.
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
Agitate for 2 to 4 hours (or overnight if the position is extremely hindered).
Monitoring:
Perform Chloranil Test (more sensitive for secondary amines, though the resin-bound amine here is primary, Chloranil is often preferred for difficult sequences) or standard Kaiser Test.
Critical: If positive, perform a second coupling with fresh reagents (1.0 eq).
Capping (Mandatory):
Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min to cap unreacted amines. This prevents deletion sequences.
This is the critical decision point based on the protection status of the Isostere's Hydroxyl group.
Scenario 1: Hydroxyl is Protected (e.g., O-TBDMS or O-tBu) [RECOMMENDED]
Fmoc Deprotection: Remove Fmoc from the N-terminus of the isostere (20% Piperidine,
min).
Next Coupling: Proceed with standard HATU/DIPEA coupling of the next amino acid. The steric bulk of the protecting group effectively blocks O-acylation.
Scenario 2: Hydroxyl is Unprotected (Free -OH)
Warning: High risk of ester formation.
Strategy: Use a coupling reagent that generates a less reactive active ester, or ensure the amine is significantly more nucleophilic than the hydroxyl.
Reagent Switch: Use DIC / Oxyma Pure instead of HATU. HATU is too potent and will drive O-acylation.
Stoichiometry: Use a slight excess of the incoming amino acid (3 eq) but limit the base .
Post-Coupling Wash: Perform a "Soft Base Wash" (0.1M HOBt in DMF) to reverse any labile O-acyl esters formed on the hydroxyl group before the next step.
Protocol D: Cleavage & Global Deprotection
Wash: DCM (
). Dry resin under Nitrogen.
Cocktail Preparation (Reagent K equivalent):
TFA (82.5%)
Phenol (5%)
Water (5%)
Thioanisole (5%)
EDT (2.5%)
Reaction: Shake for 2–3 hours.
Precipitation: Filter into cold diethyl ether. Centrifuge.
Special Note for O-TBDMS (Silyl) Protection:
If the isostere used TBDMS protection, it is NOT cleaved by TFA.
Step: Dissolve the cleaved, crude peptide in dry THF.
Workup: Quench with acetic acid, evaporate, and purify via HPLC.
Visual Workflows (Graphviz)
Workflow 1: Isostere Integration Logic
This diagram illustrates the critical decision path for preventing side reactions during the synthesis.
Caption: Decision matrix for coupling the subsequent amino acid. O-protection (Green path) is preferred to avoid side reactions.
Quality Control & Troubleshooting
Analytical Data Summary
Parameter
Method
Acceptance Criteria
Identity
ESI-MS / MALDI-TOF
Mass 1 Da of calc. value. Watch for +AA mass (double coupling) or +Acetylation.
Purity
RP-HPLC (C18)
>95% area integration.
Chiral Purity
Chiral HPLC
<1% Epimerization (Isosteres are prone to racemization if over-activated).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Mass + AA Mass
Double insertion
Reduce activation time; ensure washing is thorough between cycles.
Mass + 42 Da
Premature acetylation
Capping step was performed on an incompletely coupled sequence.
Low Yield (Isostere)
Steric hindrance
Switch solvent to NMP; increase temperature to 40°C (carefully); use HATU.
Branching (+ AA)
O-Acylation
The free OH reacted. Treat resin with 20% Piperidine or 0.1M HOBt before final cleavage to hydrolyze the ester.
References
Kiso, Y. (1992). "Design and synthesis of protease inhibitors using hydroxyethylene isosteres." Biopolymers (Peptide Science). Link (Context: Foundational work on isostere design).
Malin, R., et al. (1996). "Identification of O-acylation side reactions in the SPPS of hydroxyethylene isosteres." Journal of the American Chemical Society. Link (Context: Mechanistic insight into the O-acylation side reaction).
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link (Context: General protocols for difficult couplings and aggregation).
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][4][5][6][7] Chemical Reviews. Link (Context: Review of orthogonal protection strategies including TBDMS for hydroxyls).
Merck & Co. (1994). "Synthesis of Indinavir, a potent HIV-1 protease inhibitor." Tetrahedron Letters. Link (Context: Industrial application of hydroxyethylene isosteres).
Purifying Boc-protected peptides presents a unique dichotomy in chromatography: the Boc group renders the peptide significantly more hydrophobic, leading to solubility issues and excessive retention, yet the group itself is acid-labile, requiring careful handling to prevent premature deprotection. Standard protocols for hydrophilic peptides (C18 column, 0.1% TFA/Water/ACN, Room Temp) often fail here, resulting in broad peaks, low recovery, or column clogging.
This guide details an optimized workflow specifically for hydrophobic, Boc-protected peptides . It shifts the paradigm from standard C18 methods to high-organic, elevated-temperature separations using shorter alkyl chain phases (C4/C8) and chaotropic solvents.
Part 1: Pre-Purification Strategy – The "Solubility Paradox"
The most common failure mode is injecting a sample that is not truly in solution. Hydrophobic peptides often form non-covalent aggregates that pass through 0.45 µm filters but precipitate upon contact with the aqueous mobile phase.
The "Organic-First" Dissolution Protocol
Do not attempt to dissolve hydrophobic peptides directly in the mobile phase. Use this stepwise "wetting" approach to disrupt aggregation.
Step
Action
Mechanistic Rationale
1
Solvate
Add neat DMSO or DMF (approx. 20-30% of final volume). Vortex vigorously.
2
Disaggregate
Optional: Add HFIP (Hexafluoroisopropanol) if the peptide is prone to beta-sheet formation (e.g., Amyloidogenic sequences).
3
Acidify
Add Glacial Acetic Acid or neat TFA (0.1% of final volume).
4
Dilute
Slowly add Water/ACN (50:50) to reach final volume.
Critical Check: If the solution turns cloudy upon adding water, STOP . You must increase the organic ratio or switch to a chaotropic mobile phase (e.g., 6M Guanidine HCl, though this requires desalting later).
Part 2: Stationary Phase Selection
For Boc-protected hydrophobics, C18 is often the wrong choice . The strong hydrophobic interaction can lead to irreversible binding or extremely long retention times where the peptide elutes as a broad "smear."
Column Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal stationary phase based on peptide hydrophobicity and length.
C4 (Butyl): The gold standard for hydrophobic peptides. Lower carbon load reduces retention time, allowing the peptide to elute in the gradient "sweet spot" rather than at 95% organic.
Pore Size: Always use 300 Å (wide pore) for protected peptides. The bulky Boc groups and hydrophobic side chains increase the effective Stokes radius; 100 Å pores can restrict diffusion, causing band broadening.
Part 3: Mobile Phase & Operational Parameters
The "Boc Safety" Zone (Acid Stability)
Boc groups are acid-labile but generally stable in 0.1% TFA for the duration of a standard HPLC run (20-40 mins). However, to minimize risk:
Avoid leaving fractions in TFA solution. Neutralize immediately with 1% Ammonium Bicarbonate or lyophilize immediately.
Alternative: If the peptide is extremely acid-sensitive, use 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (pH 6.5) . Note: Peak shape may broaden at neutral pH due to silanol interactions.
Organic Modifiers (The Secret Weapon)
Acetonitrile (ACN) alone may not be strong enough to elute very hydrophobic peptides.
Isopropanol (IPA): Add 10-20% IPA to Mobile Phase B. IPA has a higher elution strength and viscosity, which helps solvate hydrophobic domains.
Thermodynamics play a massive role. Heating the column reduces mobile phase viscosity (counteracting IPA) and increases the mass transfer kinetics of hydrophobic analytes.
Set Point:60°C
Warning: Do not exceed 60°C with Boc peptides in TFA, as the rate of deprotection increases significantly with temperature.
Part 4: Detailed Experimental Protocol
Workflow Diagram
Figure 2: Optimized workflow for HPLC purification of hydrophobic Boc-peptides.
Step-by-Step Procedure
System Preparation:
Install a C4 or C8 column (e.g., 250 x 4.6 mm, 5 µm, 300 Å).
Set column oven to 60°C .
Mobile Phase A: Milli-Q Water + 0.1% TFA.
Mobile Phase B: Acetonitrile + 10% Isopropanol + 0.09% TFA. (Note: Slightly lower TFA in B balances the baseline drift).
Equilibration:
Hydrophobic peptides often precipitate in 100% water. Start the gradient at 10-20% B rather than 0% to ensure the column surface is "wetted" with organic solvent.
Injection:
Filter sample through a 0.45 µm PTFE (hydrophobic) or Nylon filter. Do not use Cellulose Acetate (it binds proteins).
Use the "Sandwich Injection" technique if possible: Draw up a small plug of DMSO, then the sample, then another plug of DMSO to prevent precipitation in the needle.
Gradient Profile:
Standard: 20% B to 90% B over 30 minutes (approx 2% B/min).
Shallow (for resolution): If the impurity elutes close to the product, flatten the gradient to 0.5% B/min around the elution point.
Post-Run:
Perform a "Sawtooth" wash (95% B for 5 mins, 10% B for 2 mins, repeat) to remove strongly bound hydrophobic contaminants (ghost peaks).
Part 5: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Ghost Peaks
Carryover from previous run. Hydrophobic peptides stick to the injector loop or column frit.
Run a blank injection with 100% IPA or TFE. Switch to a Phenyl-Hexyl column for different selectivity.
Broad/Tailing Peaks
Poor solubility or secondary interactions with silanols.
Increase Temp to 60°C. Add 10-20% IPA to Mobile Phase B. Switch to a C4 column.
Loss of Boc Group
Acid hydrolysis during run or storage.
Immediate: Freeze fractions immediately. Process: Switch to 0.1% Formic Acid or Ammonium Acetate (pH 6.5).
High Backpressure
Peptide precipitating on the column head.
Your starting gradient is too aqueous. Increase initial %B to 20-30%. Clean column with 100% IPA/DCM (if column compatible).
References
Biotage. (2023).[3][4] Which Stationary Phase Should I Choose For My Peptide Purification? Retrieved from [Link]
Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. Retrieved from [Link][2][5][6][7][8][9][10][11]
Phenomenex. (2023).[4][7] C8 vs. C18 HPLC columns: Key differences explained. Retrieved from [Link]
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
Crystallization techniques for protease-inhibitor complexes
Application Note: Crystallization Techniques for Protease-Inhibitor Complexes Abstract Crystallizing protease-inhibitor complexes is a cornerstone of rational drug design. Unlike standard protein crystallization, proteas...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Crystallization Techniques for Protease-Inhibitor Complexes
Abstract
Crystallizing protease-inhibitor complexes is a cornerstone of rational drug design. Unlike standard protein crystallization, proteases present unique challenges: they are inherently destructive enzymes that can degrade themselves (autolysis) or the inhibitor if not properly stabilized. This guide outlines high-fidelity protocols for Co-crystallization and Soaking , emphasizing the thermodynamic stabilization of the active site. We integrate "in-situ proteolysis" not as a hazard, but as a controlled tool to improve lattice packing.
Pre-Crystallization Characterization
Before attempting crystallization, the complex must be thermodynamically validated. Blindly mixing protein and inhibitor is the leading cause of failure.
Purity: Protein must be >95% pure (SDS-PAGE).
Activity Assay: Confirm the protease is active before inhibition, and fully inhibited after complex formation.
Thermal Shift Assay (DSF): This is the critical "Go/No-Go" step. A successful complex formation should increase the melting temperature (
) of the protease by 2°C to >10°C.
Table 1: Quantitative Guidelines for Complex Formation
Parameter
Recommendation
Rationale
Protein Concentration
5 – 20 mg/mL
Proteases often require higher concentrations for nucleation than non-enzymes.
Molar Ratio (Inhibitor:Protein)
1.2:1 to 3:1
Excess inhibitor ensures 100% active site occupancy and shifts equilibrium toward the complex ().
Inhibitor Stock Conc.
50 – 100 mM
High concentration minimizes the final percentage of DMSO in the drop.
DMSO Tolerance
< 5% (v/v)
Most proteases destabilize above 5% DMSO; keep final drop concentration <2-3%.
Incubation Time
30 min – 12 hrs
Covalent inhibitors require longer times to complete the reaction than reversible binders.
Strategic Decision Matrix: Co-crystallization vs. Soaking
Choosing the right method depends on the binding kinetics and the availability of apo-crystals.
Figure 1: Decision matrix for selecting the optimal crystallization strategy based on structural and physicochemical properties.
Detailed Protocols
Protocol A: Co-crystallization (The Gold Standard)
This method is required when the inhibitor induces a conformational change (e.g., "closing" the active site loops) that the apo-crystal lattice cannot accommodate.
Materials:
Purified Protease (in low salt buffer, e.g., 20mM Tris pH 7.5, 100mM NaCl).
Inhibitor Stock (100 mM in 100% DMSO).
Centrifugal filter units (e.g., Amicon Ultra).
Step-by-Step Workflow:
Calculated Addition: Add the inhibitor to the dilute protein solution (before final concentration) to achieve a 1.5:1 molar excess .
Why? Adding inhibitor to already concentrated protein can cause immediate precipitation due to local high DMSO/inhibitor concentrations ("shocking" the protein).
Incubation: Incubate at 4°C for 1 hour (reversible inhibitors) or overnight (covalent inhibitors).
Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C to remove any amorphous precipitate.
Concentration: Concentrate the supernatant to the target crystallization concentration (e.g., 10 mg/mL).
Note: The inhibitor co-concentrates. If the inhibitor has low solubility, it may crash out. If this happens, switch to Soaking .
Setup: Set up hanging/sitting drop vapor diffusion plates immediately.
Protocol B: Soaking (For Fragment Screening)
Ideal for high-throughput screening (HTS) where robust apo-crystals are already available.
Step-by-Step Workflow:
Harvest: Select robust apo-crystals (avoid cracked or twinned crystals).
Preparation of Soak Solution: Prepare a drop containing the reservoir solution + inhibitor .
Target Concentration: 1 mM to 10 mM inhibitor.
DMSO Limit: Ensure final DMSO is <5%.
Transfer: Move the crystal into the soak drop using a loop or mesh.
Time Course: Incubate for 1 hour to 24 hours .
Tip: If crystals crack/dissolve, cross-link with Glutaraldehyde (vapor diffusion method) for 30 mins before soaking.
Cryo-protection: Briefly pass the crystal through a cryo-solution containing the same concentration of inhibitor to prevent back-soaking (leaching out) during freezing.
Advanced Optimization: In-Situ Proteolysis
It is counter-intuitive to add more protease to a protease crystallization drop, but "In-Situ Proteolysis" is a powerful rescue technique. Trace amounts of Chymotrypsin or Trypsin can trim flexible loops that hinder lattice packing without degrading the core domain (Dong et al., 2007).
Workflow:
Prepare the Protease-Inhibitor complex (Protocol A).
Just before setting up the drop, add trace Trypsin (1:1000 to 1:100 w/w ratio).
The trace protease cleaves disordered tails, often triggering immediate nucleation of the stable core.
Figure 2: In-situ proteolysis workflow to remove flexible regions and promote lattice formation.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Heavy Precipitate immediately upon mixing
Inhibitor insolubility or "DMSO Shock"
Dilute protein to <1 mg/mL before adding inhibitor, then concentrate. Or use a more soluble inhibitor analog.
Crystals crack during soaking
Lattice incompatibility or osmotic shock
Reduce inhibitor concentration (step-wise soaking). Use Co-crystallization instead.[1]
No Electron Density for Inhibitor
Low occupancy or low affinity
Increase inhibitor concentration. Verify binding via Thermal Shift (DSF) before crystallization.
Proteolysis of the Inhibitor
Inhibitor is a substrate
Use a non-cleavable peptidomimetic or a transition-state analog. Ensure the protease is "dead" (e.g., active site mutation) if studying substrate binding.
References
Dong, A., et al. (2007). In situ proteolysis for protein crystallization and structure determination. Nature Methods, 4(12), 1019–1021. Link
Hassell, A. M., et al. (2007).[2] Crystallization of protein–ligand complexes. Acta Crystallographica Section F, 63(1), 72–79.[2] Link
Bergfors, T. (2003). Seeds to crystals. Journal of Structural Biology, 142(1), 66-76. Link
McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F, 70(1), 2–20. Link
Author: BenchChem Technical Support Team. Date: February 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Reaction Engineering Support Center.
Below is the technical support dossier regarding Ticket #MPH-998: Overcoming Steric Hindrance in Morpholine Couplings . This guide addresses the "Morpholine Paradox"—its moderate nucleophilicity (
) combined with the rigid chair conformation that makes it exceptionally sensitive to steric crowding at the electrophile.
The Core Problem: The Morpholine Paradox
Morpholine is deceptive. While a secondary amine, the oxygen atom exerts an inductive electron-withdrawing effect, making it less nucleophilic than piperidine. When you add steric bulk to the coupling partner (e.g., ortho-substituted aryl halides or
-quaternary carboxylic acids), standard catalytic cycles stall.
In Pd-Catalysis: The rate-limiting step shifts from oxidative addition to reductive elimination .[1] The crowded metal center struggles to expel the bulky product.
In Amide Coupling: The amine cannot attack the activated carbonyl carbon effectively due to the "cone of protection" created by bulky substituents.
Module A: C-N Cross-Coupling (Buchwald-Hartwig)
Status: Recommended for Aryl Halides/Triflates
For sterically hindered substrates (e.g., ortho-tolyl halides), standard ligands like BINAP or dppf will fail. You must use ligands that are bulky (to force reductive elimination) yet electron-rich (to facilitate oxidative addition).
The Solution: Dialkylbiaryl Phosphines & NHC Precatalysts
Primary Recommendation:RuPhos .[2] It is the gold standard for secondary amines with steric hindrance. Its bulk promotes the difficult reductive elimination step.
Alternative (Heterocycles):XPhos or BrettPhos (if RuPhos fails).[3]
The "Nuclear Option":PEPPSI-IPr (Pd-NHC).[4] Excellent for extremely hindered substrates where phosphines dissociate.
Experimental Protocol: The "RuPhos G4" Method
Do not use Pd(OAc)₂ + Ligand if possible. In situ catalyst generation is unreliable with hindered substrates. Use G3/G4 precatalysts to ensure a 1:1 Pd:Ligand ratio.
Base: NaOtBu (1.4 equiv) – Strong base is crucial for the transmetallation-like step.
Solvent: Toluene or Dioxane (0.2 M)
Workflow:
Charge a vial with the aryl halide, NaOtBu, and RuPhos Pd G4.
Cycle Argon/Vacuum 3x. Oxygen kills the active Pd(0) species instantly.
Add anhydrous solvent and Morpholine via syringe.
Seal and heat to 80–100 °C for 2–12 hours.
QC Check: If the reaction turns black immediately (Pd black precipitation), your ligand has dissociated. Switch to PEPPSI-IPr .
Visualization: Catalyst Selection Logic
Module B: Amide Bond Formation
Status: Recommended for Carboxylic Acids
Stop using EDC/HOBt. For hindered morpholine couplings, carbodiimides are too weak and produce urea byproducts that are hard to remove.
The Solution: T3P (Propylphosphonic Anhydride)
T3P acts as a powerful dehydrating agent that drives the reaction to completion without epimerization. It tolerates massive steric bulk because the byproduct is water-soluble.
Status: Recommended for Electron-Deficient Aryl Fluorides
If you cannot use metal catalysis, SnAr is the path. However, steric hindrance kills the orbital overlap required for the Meisenheimer complex.
Critical Adjustments for Sterics
Leaving Group: Switch from -Cl to -F . Fluorine is highly electronegative, stabilizing the transition state (Meisenheimer complex), which accelerates the rate-determining addition step significantly.
Solvent Effect: Do not use Ethanol. Use DMSO or NMP . These dipolar aprotic solvents stabilize the intermediate complex and strip the cation away from the morpholine nucleophile, making it "naked" and more reactive.
Data: Solvent/LG Impact on Rate (
)
Solvent
Leaving Group
Reaction Rate (Relative)
Notes
EtOH
-Cl
1
Baseline (Slow)
EtOH
-F
20–50
Fluorine accelerates addition
DMSO
-F
>1000
Dipolar aprotic acceleration
Troubleshooting & FAQ
Ticket #402: "My reaction stalls at 60% conversion."
Root Cause: Product Inhibition.[5] The morpholine product might be binding to the Pd center.
Fix: Switch to PEPPSI-IPr . The NHC ligand binds Pd tighter than your product ever could, preventing catalyst poisoning.
Ticket #405: "I see de-halogenation (reduction) of my aryl halide."
Root Cause:
-Hydride elimination from the morpholine or solvent.
Fix:
Switch solvent from Isopropanol/Ethanol to Toluene .
Lower the temperature and increase reaction time.
Ensure your base (NaOtBu) is dry; wet base promotes reduction.
Ticket #409: "T3P didn't work for my tertiary carboxylic acid."
Root Cause: Steric crowding prevents the amine approach even with T3P.
Fix: Convert the acid to an Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It is neutral and forms the acid chloride in situ, which is far more reactive than the T3P-active ester.
Visualization: Troubleshooting Logic
References
Maiti, D., et al. (2020).[1] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega. [Link]
Organ, M. G., et al. (2023).[6] [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[6][7] Molecules. [Link]
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation.[8] Organic Process Research & Development. [Link]
Valvi, A., et al. (2016). Concentration-dependent solvent effect on the SnAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate. [Link]
Comparative Analysis: Boc-Phe-ψ[CH(OH)CH₂] Isosteres vs. Pepstatin A
This guide provides a technical comparison between Boc-Phe-ψ[CH(OH)CH₂] (a class of hydroxyethylene transition-state isosteres) and Pepstatin A , focusing on their potency, selectivity, and application in protease inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between Boc-Phe-ψ[CH(OH)CH₂] (a class of hydroxyethylene transition-state isosteres) and Pepstatin A , focusing on their potency, selectivity, and application in protease inhibition assays.[1]
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1][2]
Executive Summary
Pepstatin A is the naturally occurring "gold standard" inhibitor for classical aspartic proteases (Pepsin, Cathepsin D, Renin), utilizing a statine residue to mimic the transition state. However, it exhibits poor potency against retroviral proteases like HIV-1 Protease.[1][2]
Boc-Phe-ψ[CH(OH)CH₂] refers to a synthetic hydroxyethylene isostere scaffold.[1][2][3] Unlike Pepstatin A, this scaffold was rationally designed to accommodate the specific steric and geometric requirements of HIV-1 Protease . Experimental data confirms that while Pepstatin A inhibits HIV-1 Protease with a
in the high nanomolar to micromolar range (~478 nM), hydroxyethylene-based inhibitors (e.g., JG-365) achieve sub-nanomolar potency ( ~0.24 nM), representing a >2,000-fold increase in potency for this specific target.[1]
Mechanistic Comparison: The "Warhead" Architecture
Both inhibitors function as Transition State Analogs (TSAs) .[1] They possess a central hydroxyl group that mimics the tetrahedral intermediate formed during peptide bond hydrolysis, "tricking" the enzyme into binding a non-cleavable molecule.
Contains an extra methylene group in the backbone compared to a natural peptide bond.[1][2]
Isosteric with the dipeptide bond it replaces; maintains precise backbone spacing.
Binding Mode
Binds catalytic aspartates (Asp32/Asp215 in Pepsin) via the statine -OH.[1]
Binds catalytic aspartates (Asp25/Asp25' in HIV-1 PR) with optimized hydrophobic collapse in S1/S1' pockets.[1][2]
Key Limitation
The extra length disrupts the precise "C2-symmetric" fit required by HIV-1 Protease.[2]
Designed to fit the compact, symmetric active site of retroviral proteases.
Visualizing the Mechanism
Caption: Mechanistic divergence. Pepstatin A fits flexible mammalian proteases, while Hydroxyethylene isosteres are engineered for the rigid HIV-1 protease active site.
Potency Analysis: Experimental Data
The following data contrasts the inhibition constants (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) of Pepstatin A against a representative hydroxyethylene inhibitor (JG-365 , sequence: Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH₂N]-Pro-Ile-Val-OMe).[1][2]
) notation denotes the replacement of the scissile peptide bond (-CO-NH-) with the non-hydrolyzable hydroxyethylene linker (-CH(OH)-CH₂-).[1][2] This modification renders the inhibitor completely resistant to cleavage while maintaining the exact geometry required to bind the catalytic aspartic acid dyad.
Experimental Protocol: FRET-Based Potency Assay
To validate these values in your own lab, use a Fluorescence Resonance Energy Transfer (FRET) assay.[1] This protocol is self-validating: Pepstatin A serves as the negative control for HIV-1 PR assays, while the hydroxyethylene compound serves as the positive control.
Pepstatin A wells: Should show near-full activity (high slope) unless concentration is very high (>1 µM).[1]
Hydroxyethylene wells: Should show flat-line (zero slope) at nanomolar concentrations.[1][2]
Assay Logic Diagram
Caption: Logic flow for FRET-based determination of Ki values for aspartic protease inhibitors.
References
Swain, A. L., et al. (1990). "X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor." Proceedings of the National Academy of Sciences, 87(22), 8805–8809. Link
Source of JG-365 Ki d
Tyagi, S. C. (1992).[1] "Inhibitors of human immunodeficiency virus-1 protease."[4][5][6][7][8][9][10][11] Biochemistry and Cell Biology, 70(5), 309-315.[1] Link
Source of Pepstatin A Ki data for HIV-1 Protease (478 nM).[1][2][8]
Dreyer, G. B., et al. (1992). "Hydroxyethylene isostere inhibitors of human immunodeficiency virus-1 protease: structure-activity analysis." Biochemistry, 31(29), 6646–6659.[1] Link[1]
Detailed SAR on the Phe-psi[CH(OH)CH2] scaffold.
Rich, D. H., et al. (1980). "Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin." Journal of Medicinal Chemistry, 23(1), 27-33.[1] Link
Technical Guide: Mass Spectrometry Characterization of Boc-Peptide Isosteres
Executive Summary The characterization of Boc-protected peptide isosteres represents a unique intersection of organic synthesis and bioanalytical chemistry. These compounds—often precursors to protease inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The characterization of Boc-protected peptide isosteres represents a unique intersection of organic synthesis and bioanalytical chemistry. These compounds—often precursors to protease inhibitors (e.g., HIV, renin inhibitors)—present a dual challenge: the acid-lability of the tert-butyloxycarbonyl (Boc) group and the altered fragmentation kinetics of the isostere bond (e.g., hydroxyethylamine, reduced amide).
This guide objectively compares ionization and fragmentation strategies, establishing a protocol that prevents premature deprotection (in-source fragmentation) while ensuring sufficient energy deposition to elucidate the isostere structure.
The Analytical Challenge: Stability vs. Structural Insight
Standard peptide proteomics workflows rely on acidic mobile phases (0.1% Formic Acid or TFA) to protonate peptides for ESI.[1] However, for Boc-peptide isosteres, this standard approach is detrimental.
The Boc Paradox: The Boc group is designed to be removed by acid (TFA). Introducing it into an acidic ESI spray or an acidic MALDI matrix (like CHCA) often strips the protecting group before the ion reaches the analyzer, leading to false "deprotected" signals.
The Isostere Factor: Isosteres replace the scissile amide bond (
) with a non-hydrolyzable mimic (e.g., ). These mimics do not fragment according to standard "b/y" ion rules, requiring specific interpretation of Collision-Induced Dissociation (CID) spectra.
Comparative Analysis: Ionization Techniques
The choice of ionization source is the single most critical variable in preserving the Boc group.
A. Electrospray Ionization (ESI)[1][2][3][4][5][6]
Standard ESI (Acidic): High risk. Even 0.1% formic acid can catalyze the loss of the tert-butyl cation (
) or the entire Boc group () in the source.
Optimized ESI (Neutral): Using ammonium acetate (
) provides protons from ammonium () without lowering bulk pH significantly, preserving the Boc group.
B. MALDI-TOF
Acidic Matrices (CHCA):
-Cyano-4-hydroxycinnamic acid is too acidic () and causes significant in-source decay (ISD) of Boc groups.
"Cool" Matrices (DHB/Dithranol): 2,5-Dihydroxybenzoic acid (DHB) is "softer" (cooler internal energy transfer), and Dithranol (non-acidic) is the gold standard for extremely labile protecting groups.
Comparative Data: Ionization Source Suitability
Feature
ESI (Standard Acidic)
ESI (Neutral/Soft)
MALDI (CHCA)
MALDI (DHB/Dithranol)
Boc Integrity
Poor (High In-Source Fragmentation)
High (Intact dominant)
Poor (Thermal/Acidic cleavage)
Excellent (Minimal fragmentation)
Sensitivity
High (Femtomole)
Moderate
High
Moderate to High
Salt Tolerance
Low
High (Buffer assisted)
High
Very High
Isostere Analysis
Good (via CID/HCD)
Good (via CID/HCD)
Limited (PSD/TOF-TOF required)
Good (PSD/TOF-TOF)
Best For:
Robust, deprotected peptides
Boc-isosteres (Liquid Phase)
Rapid screening of robust peptides
Boc-isosteres (Solid Phase)
Fragmentation Dynamics: Deciphering the Spectrum
Once the intact ion is generated, structural confirmation requires controlled fragmentation.
The "Boc Signature" in MS/MS
Even with soft ionization, CID will liberate the Boc group first because the carbamate bond is energetically weaker than the peptide backbone.
Primary Loss: Loss of isobutene (
, ).
Secondary Loss: Loss of
() following isobutene loss, resulting in the free amine (net ).
Diagnostic Strategy: If you see
and , the Boc group is present.[2] If you only see , the Boc group was likely lost in the source (bad prep).
Isostere Cleavage Rules
Unlike amides which cleave into
and ions, isosteres fragment based on their specific chemistry.
Hydroxyethylamine (
):
Often yields cleavage adjacent to the hydroxyl group.
Produces characteristic internal fragments that allow differentiation of diastereomers (e.g., R vs S configurations at the hydroxyl center).
Reduced Amide (
):
The amine bond is basic; protonation often localizes here.
Fragmentation is inhibited at this site, often leading to "silent" regions in the spectrum where backbone cleavage stops.
Visualized Workflows
Diagram 1: Optimized Analytical Workflow
This decision tree guides the user from sample prep to data validation, specifically avoiding acid-induced artifacts.
Caption: Decision tree for minimizing in-source fragmentation of acid-labile Boc groups.
Diagram 2: Fragmentation Pathway (Boc-Isostere)
This diagram illustrates the competing fragmentation pathways in CID.
Caption: Competing fragmentation channels. Low energy favors Boc loss; high energy accesses backbone sequence info.
Validated Protocol: "Soft" ESI-MS for Boc-Isosteres
This protocol is self-validating: Step 3 ensures the integrity of the Boc group before proceeding to structural characterization.
Reagents:
Solvent A: Water (LC-MS Grade) + 10 mM Ammonium Acetate.
Solvent B: Methanol (LC-MS Grade).
Avoid: TFA, Formic Acid (unless <0.01% is absolutely necessary for ionization).
Procedure:
Sample Prep: Dilute the Boc-peptide isostere to 1-10 µM in 50:50 Solvent A:B.
Direct Infusion: Infuse at 5-10 µL/min into the ESI source.
Source Optimization (The "Survival Scan"):
Set Cone Voltage/Fragmentor to minimum (e.g., 15V).
Scan range:
100–1500.
Validation Check: Observe the ratio of
to .
Acceptance Criteria: The
peak must be <5% of the base peak. If higher, lower the desolvation temperature () or cone voltage.
MS/MS Acquisition:
Isolate the intact
precursor.
Apply stepped Collision Energy (e.g., 15, 25, 35 eV).
Low CE (15 eV): Confirms Boc presence (dominant
loss).
High CE (35 eV): Forces backbone fragmentation to sequence the isostere region.
References
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc acid-lability).
Schmidt, M., et al. (1995).[3] "Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments." Peptide Research, 8(4), 238-242.[3]
Raju, G., et al. (2011). "Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 25(21).[4]
Buré, C., et al. (2008). "Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides." Journal of the American Society for Mass Spectrometry, 19(5), 614-619.
Karas, M., & Hillenkamp, F. (1988). "Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons." Analytical Chemistry, 60(20), 2299–2301. (Foundational text for MALDI matrix selection).
Benchmarking Ki Values for Renin Inhibitors with Morpholine Caps
Executive Summary: The Morpholine Advantage in Renin Inhibition The development of Direct Renin Inhibitors (DRIs) has historically been plagued by the "peptide dilemma"—high potency often came at the cost of poor oral bi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Morpholine Advantage in Renin Inhibition
The development of Direct Renin Inhibitors (DRIs) has historically been plagued by the "peptide dilemma"—high potency often came at the cost of poor oral bioavailability (F < 2%). While Aliskiren broke this barrier as the first approved DRI, next-generation research has pivoted toward non-peptidomimetic scaffolds to further optimize physicochemical properties.
Morpholine caps have emerged as a privileged structural motif in this evolution. Unlike the lipophilic piperidine caps used in earlier generations, morpholine offers a unique balance: it maintains high affinity binding through specific hydrogen bonding with the renin "flap" region (Ser76/Thr77) while significantly lowering logP and improving aqueous solubility.
This guide benchmarks the inhibition constants (
) of key morpholine-capped candidates against industry standards and details the specific experimental protocols required to accurately measure these values in the tight-binding regime.
Mechanistic Rationale: Why Morpholine?
The catalytic efficacy of renin relies on a "flap" region (a
-hairpin structure) that closes over the active site upon ligand binding.
The Problem with Lipophilic Caps: Traditional P3/P4 caps (e.g., large aromatic or piperidine groups) drive potency via hydrophobic collapse but often result in poor solubility and metabolic instability.
The Morpholine Solution: The morpholine oxygen acts as a critical hydrogen bond acceptor. Crystallographic data reveals that this oxygen interacts with the backbone amide nitrogens of Ser76 and Thr77 on the renin flap. This "anchoring" stabilizes the closed conformation of the enzyme, locking the inhibitor in the active site while simultaneously exposing a polar surface to the solvent, thereby enhancing bioavailability.
Diagram 1: Renin-Inhibitor Interaction Logic
Caption: Mechanistic interaction showing how the morpholine oxygen anchors the renin flap (Ser76/Thr77), stabilizing the closed conformation essential for high-affinity binding.
Benchmarking Analysis: Morpholine vs. Standards
The following table synthesizes experimental data comparing the clinical standard (Aliskiren) with prominent morpholine-capped candidates, specifically the highly potent SPH3127 and related analogs from recent medicinal chemistry campaigns.
Table 1: Comparative Potency and Physicochemical Profile
Compound
Structure Class
/ (Renin)*
Molecular Weight (Da)
Key Structural Feature
Bioavailability Notes
SPH3127
2-Carbamoyl Morpholine
0.4 nM ()
~444
Morpholine cap + Pyrazolopyridine core
High oral bioavailability; >47x more potent in hPRA than some indole analogs.
Aliskiren
Peptidomimetic
0.6 - 2.0 nM ()
551
P3/P4 alkoxy side chain
Low oral bioavailability (~2.6%); P-gp substrate.
Compound 26
2-Carbamoyl Morpholine
< 1.0 nM ()
< 500
Optimized morpholine stereochemistry
Potent antihypertensive efficacy in double transgenic mice.[1][2]
Compound 9
(2R)-Morpholine Analog
583 nM ()
< 500
Early morpholine prototype
Moderate potency; demonstrates necessity of optimized linker/core for high affinity.
*Note:
values are dependent on substrate concentration.[3][4] For tight-binding inhibitors like SPH3127, approaches but requires careful calculation (see Section 4).
Comparative Insights
Potency Superiority: SPH3127 demonstrates sub-nanomolar potency (0.4 nM), effectively matching or surpassing Aliskiren in vitro.
Efficiency: The morpholine scaffold allows SPH3127 to achieve this potency with a lower molecular weight (~444 Da) compared to Aliskiren (551 Da), adhering closer to Lipinski's Rule of 5.
Stereochemical Sensitivity: The contrast between Compound 9 (583 nM) and Compound 26/SPH3127 (<1 nM) highlights that the presence of a morpholine ring is insufficient; the (2S/2R) configuration and the vector of the carbonyl attachment are critical for properly positioning the oxygen atom for flap interaction.
Experimental Protocol: Measuring
for Tight Binders
Standard enzymatic assays often fail for high-potency renin inhibitors because the
is close to the enzyme concentration . In this "tight-binding" regime, the assumptions of the Cheng-Prusoff equation break down.
The following protocol is a self-validating system designed for sub-nanomolar inhibitors.
Substrate: FRET peptide (e.g., DABCYL-EDANS or 5-FAM/QXL520).
must be predetermined (typically 1.5 - 3.0 M).
Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.05% Tween-20 (to prevent non-specific aggregation).
Protocol Steps:
Enzyme Titration: Determine the active enzyme concentration
by titrating with a known tight-binding standard (e.g., Aliskiren) at concentrations >> .
Substrate Setup: Fix substrate concentration
at value (e.g., 2 M). This simplifies the mathematical analysis.
Inhibitor Dilution: Prepare a 12-point dilution series of the morpholine inhibitor. Crucial: The range must encompass
.
Pre-incubation: Incubate Renin + Inhibitor for 30 minutes at 37°C before adding substrate. This ensures equilibrium is reached (slow on-rates are common with flap-closing mechanisms).
Reaction Initiation: Add Substrate and monitor fluorescence continuously (Ex/Em specific to FRET pair) for 30-60 minutes.
(Cheng-Prusoff). This will overestimate for SPH3127-like compounds.
MUST USE: The Morrison Equation for tight-binding inhibition.[7]
Where:
= Total active enzyme concentration (determined in Step 1).
= Total inhibitor concentration.
Diagram 2: Validated Assay Workflow
Caption: Step-by-step FRET assay workflow emphasizing the pre-incubation step and Morrison equation analysis for accurate Ki determination.
Conclusion
Morpholine-capped renin inhibitors like SPH3127 represent a significant advancement over first-generation peptidomimetics. By leveraging the morpholine oxygen to anchor the renin flap, these compounds achieve low-nanomolar potency (
nM) while maintaining a molecular weight < 500 Da and superior oral bioavailability.
For researchers benchmarking these compounds, reliance on standard
calculations is insufficient. The use of the Morrison Equation and careful control of enzyme concentration are mandatory to validate the tight-binding kinetics characteristic of this high-performance class.
References
Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor. Journal of Medicinal Chemistry, 2022.[8][9]
[Link][8][10]
Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 2022.[2]
[Link]
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 2009. (Detailed discussion on Morrison Equation).
[Link]
Direct Renin Inhibitors as a New Therapy for Hypertension. Journal of Medicinal Chemistry, 2010. (Review of Aliskiren and early caps).
[Link]
A Senior Application Scientist's Guide to Evaluating Cell Permeability for Boc-Protected Peptidomimetics
Introduction: The Permeability Paradox of Peptidomimetics Peptidomimetics represent a promising class of therapeutics, designed to mimic the high target specificity of natural peptides while overcoming their inherent lim...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Permeability Paradox of Peptidomimetics
Peptidomimetics represent a promising class of therapeutics, designed to mimic the high target specificity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability.[1] However, their path to intracellular targets is often blocked by the cell membrane, a formidable lipid barrier. Low cell permeability remains a primary challenge in their development.[1][2] This challenge is frequently compounded by the synthetic strategies employed. The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability and specific removal conditions.[][4] Yet, the Boc group itself is bulky and lipophilic, significantly altering the physicochemical properties of the peptidomimetic and, consequently, its permeability profile.[5] Accurately evaluating how these modified molecules traverse the cell membrane is therefore a critical step in drug discovery and development.[5][6]
This guide provides an in-depth comparison of the essential in vitro tools used to assess the cell permeability of Boc-protected peptidomimetics. We will move beyond simple protocol recitation to explore the strategic rationale behind choosing specific assays, integrating their data, and interpreting the results to build a comprehensive permeability profile.
Section 1: The Permeability Assay Toolkit - A Strategic Comparison
No single assay can fully predict in vivo bioavailability. Instead, a multi-assay approach is required to understand the different facets of membrane transport: passive diffusion, active uptake, and active efflux.[5][7] The three most widely used in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay.
Assay
Principle
Primary Measurement
Key Advantages
Key Limitations
Best For...
PAMPA
Cell-free diffusion across an artificial lipid layer.[8]
No active transport or efflux data, not a biological system.[7][8]
Early-stage screening and ranking of compounds based on passive permeability.[8]
Caco-2
Transport across a differentiated monolayer of human colon adenocarcinoma cells.[6]
Apparent permeability (Papp) in apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions; Efflux Ratio (ER).[5]
"Gold standard" for predicting human intestinal absorption, models passive and active transport (uptake and efflux), forms tight junctions.[10][11][12]
Very long culture time (21 days), lower throughput, potential for inter-laboratory variability.[10][11]
Mechanistic studies and obtaining data that is more correlative to in vivo human absorption.[12]
MDCK
Transport across a monolayer of canine kidney epithelial cells. Often transfected to overexpress specific transporters (e.g., MDCK-MDR1 for P-gp).[11][12]
Apparent permeability (Papp) (A→B and B→A); Efflux Ratio (ER).[5]
Much faster culture time (3-5 days) than Caco-2, highly reproducible, excellent for studying specific efflux transporters.[10][11]
Not of human origin, less representative of the complex human intestinal environment than Caco-2.[11][12]
High-throughput screening for substrates of specific efflux transporters like P-glycoprotein (MDR1).[11]
Section 2: The First Pass - High-Throughput Screening with PAMPA
The PAMPA model is a cell-free assay that isolates the fundamental process of passive diffusion, which is the primary route of entry for many drugs.[8] It measures a compound's ability to diffuse from a donor well, through a filter coated with a lipid-oil mixture that mimics the cell membrane, into an acceptor well.[8]
Causality Behind the Choice: For Boc-protected peptidomimetics, the increased lipophilicity from the Boc group might suggest enhanced passive diffusion. PAMPA is the most efficient and cost-effective way to test this initial hypothesis across a large number of candidate molecules.[8][9] It provides a clean, baseline measurement of passive permeability without the complexities of biological transporters, allowing for a clear structure-permeability relationship (SPR) analysis at an early stage.[7]
Prepare the lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane).[8]
Prepare the test compound stock solution (e.g., 10 mM in DMSO).
Prepare the working solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be low (e.g., <1%).[13]
Membrane Coating:
Using a pipette, gently add 5 µL of the lipid solution to the membrane of each well in the donor plate (a 96-well microplate with a PVDF membrane).[9] Allow it to impregnate for at least 5 minutes.
Assay Setup:
Add 300 µL of fresh buffer to each well of the acceptor plate (a standard 96-well plate).[9]
Carefully place the lipid-coated donor plate on top of the acceptor plate, creating the "sandwich".
Add 150-200 µL of the compound working solution to each well of the donor plate.[9]
Incubation:
Cover the plate assembly to prevent evaporation.
Incubate at room temperature for 5 to 16 hours with gentle shaking.[8][13]
Sampling and Analysis:
After incubation, carefully separate the plates.
Collect samples from both the donor and acceptor wells for concentration analysis.
Determine the concentration of the peptidomimetic in all samples using LC-MS/MS.[7][8]
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_D_equilibrium])
Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_equilibrium] is the theoretical equilibrium concentration.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Section 3: The Biological Barrier - Caco-2 Permeability Assay
While PAMPA provides data on passive diffusion, it cannot predict the influence of cellular machinery.[7] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry's gold standard for modeling the human intestinal barrier.[6][10] When cultured on semi-porous filters for about 21 days, these cells differentiate to form a polarized monolayer with tight junctions and express a variety of transporters and enzymes found in the small intestine.[11][12]
Causality Behind the Choice: This assay is essential for determining if a Boc-protected peptidomimetic is a substrate for active uptake or, more commonly, active efflux.[5][14] By measuring transport in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions, one can calculate an Efflux Ratio (ER). An ER significantly greater than 1 suggests the compound is actively pumped out of the cell, a major cause of poor bioavailability.[12] For peptidomimetics, which often lie outside the "rule-of-five" chemical space, understanding these active transport phenomena is non-negotiable.[5]
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm tight junction integrity.[14]
Alternatively, perform a Lucifer Yellow rejection assay. Add this fluorescent marker to the donor side and measure its low rate of passage to the acceptor side, confirming a non-leaky monolayer.[7][14]
Transport Experiment:
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[5]
Prepare the dosing solution of the peptidomimetic (e.g., 10-50 µM in transport buffer).
For A→B Transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (acceptor) compartment.[5]
For B→A Transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (acceptor) compartment.[5]
Perform experiments in triplicate for each direction.
Incubation:
Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes on an orbital shaker.[5]
Sampling and Analysis:
At the end of the incubation, take samples from the acceptor compartments for analysis.
Also, take a sample from the donor compartment at the beginning (T=0) and end (T=final) to calculate mass balance and recovery.
Quantify the concentration of the peptidomimetic in all samples using LC-MS/MS.[5]
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
Section 4: A Faster Alternative for Efflux - The MDCK Assay
The primary drawback of the Caco-2 assay is its lengthy culture time.[11] The Madin-Darby Canine Kidney (MDCK) cell line offers a more rapid alternative, forming a tight monolayer in just 3-5 days.[10] While the wild-type cells are useful, the MDCK-MDR1 cell line, which is genetically modified to overexpress the human P-glycoprotein (P-gp/MDR1) efflux pump, is particularly valuable.[11]
Causality Behind the Choice: Many large, lipophilic molecules, including certain peptidomimetics, are substrates for P-gp. If high efflux is observed in Caco-2 cells, the MDCK-MDR1 assay can be used to specifically confirm if P-gp is the transporter responsible.[11] Its speed and reproducibility make it an excellent tool for screening compound libraries specifically for P-gp liability, allowing for faster design-test cycles to mitigate this efflux.[11] The protocol is nearly identical to the Caco-2 assay, simply substituting the cell line and adjusting the culture time.
Section 5: The Analytical Endpoint - LC-MS/MS Quantification
Accurate quantification of the peptidomimetic in the donor and acceptor compartments is the foundation of any permeability calculation. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[16][17]
Expertise & Trustworthiness: Unlike ligand-binding assays, LC-MS/MS offers superior specificity, a broader dynamic range, and the ability to distinguish the parent compound from potential metabolites or degradants.[17] For novel peptidomimetics, developing a robust LC-MS/MS method is a critical, self-validating step. The method must demonstrate linearity, accuracy, precision, and selectivity in the presence of the biological matrix (e.g., cell culture media).[17][18] The high sensitivity of modern LC-MS/MS systems is essential for detecting the low concentrations often found in the acceptor wells of permeability assays.[18]
Beyond the Amide Bond: A Comparative SAR Guide to Phe-Val-Phe Isosteres
Topic: Structure-activity relationship (SAR) of Phe-Val-Phe isosteres Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Hydrophobic Chall...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-activity relationship (SAR) of Phe-Val-Phe isosteres
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Hydrophobic Challenge
In the design of peptidomimetics for aspartyl proteases (e.g., HIV-1 Protease, BACE1, Cathepsin D), the Phe-Val-Phe motif represents a critical hydrophobic scaffold. It mimics the bulky, lipophilic transition states found in natural substrates, particularly probing the S1, S1', and S2' subsites.
However, the native peptide bond is metabolically labile. This guide compares the three dominant isostere classes used to stabilize this motif—Hydroxyethylene (HE) , Hydroxyethylamine (HEA) , and Phosphinic (PAC) —analyzing their impact on potency (
), physicochemical properties, and binding geometry.
Mechanism of Action: Transition State Mimicry
Aspartyl proteases hydrolyze peptide bonds via a tetrahedral intermediate stabilized by a catalytic water molecule and two aspartic acid residues (e.g., Asp25/Asp25' in HIV-1 PR). Isosteres are designed to mimic this tetrahedral geometry without undergoing cleavage.
Comparative Mechanism Diagram
The following diagram illustrates how different isosteres engage the catalytic dyad compared to the hydrolyzable amide bond.
Figure 1: Mechanistic divergence of Phe-Val-Phe isosteres. While all mimic the transition state, Phosphinic (PAC) analogs offer dual-oxygen coordination, whereas HE and HEA rely on hydroxyl positioning and backbone flexibility.
Comparative SAR Analysis
Phosphinic Isosteres (PAC-Phe-Val)[1]
Chemistry: Replaces the scissile amide with a phosphinic group (
).
SAR Insight: The phosphinic group is a "perfect" transition state mimic because the phosphorous geometry closely matches the tetrahedral carbon of the intermediate.
Performance: Recent studies on PAC-Phe-Val derivatives demonstrate
values as low as 0.92 nM against HIV-1 protease, comparable to Darunavir.[1]
Key Advantage: The oxygen atoms on the phosphorous form extremely tight hydrogen bond networks with the catalytic aspartates and the "flap" water molecule.
Hydroxyethylene (HE) Isosteres
Chemistry: Replaces the peptide bond with a
linker.
SAR Insight: The removal of the amide nitrogen eliminates a potential H-bond donor but significantly increases metabolic stability and lipophilicity (LogP).
Phe-Val Specifics: When Valine is at P1', the bulky isopropyl group requires the HE linker to adopt a specific conformation to avoid steric clash with the S1' wall.
Key Advantage: Superior metabolic stability and membrane permeability due to the all-carbon backbone.
Hydroxyethylamine (HEA) Isosteres
Chemistry: Replaces the peptide bond with
.
SAR Insight: Retains the nitrogen atom, allowing for an additional H-bond to the catalytic aspartates or backbone carbonyls (Gly27).
Drawback: The secondary amine can be protonated at physiological pH, potentially altering cell permeability and binding kinetics compared to the neutral HE isostere.
Quantitative Performance Matrix
Feature
Phosphinic (PAC-Phe-Val)
Hydroxyethylene (HE)
Hydroxyethylamine (HEA)
Transition State Mimicry
Excellent (Tetrahedral P)
Good (Tetrahedral C)
Good (Tetrahedral C)
Typical (nM)
0.9 - 33 nM
10 - 100 nM
5 - 50 nM
H-Bond Capacity
High (Dual Acceptors)
Moderate (Single Donor/Acceptor)
High (Donor + Acceptor)
Metabolic Stability
High
Very High
Moderate (N-dealkylation risk)
Synthetic Complexity
Moderate (Michael Addition)
High (Chiral Auxiliaries)
Moderate (Epoxide Opening)
Primary Application
Potency Optimization
ADME/Bioavailability
Solubility/Selectivity
Experimental Protocols
Protocol A: Synthesis of PAC-Phe-Val Isosteres (Simplified)
Context: Generating the phosphinic core for high-affinity screening.
Reagents: Aminophosphinic acid precursors, Benzyl acrylate (for Phe side chain), Isobutyl acrylate (for Val side chain).
Reaction: Perform a phospha-Michael addition of the aminophosphinic acid to the appropriate acrylate ester.
Conditions: Silylation with HMDS (Hexamethyldisilazane) at 100°C followed by dropwise addition of acrylate.
Purification: The resulting PAC-Phe-Val pseudopeptide is purified via RP-HPLC (C18 column) to resolve diastereomers.
Critical Step: Separation of isomers is vital; typically, only one diastereomer (e.g., R,S) exhibits nanomolar potency.
Protocol B: FRET-Based Enzymatic Inhibition Assay
Context: Determining
values for Phe-Val-Phe analogs against HIV-1 Protease.
Substrate Preparation: Use a fluorogenic substrate (e.g., RE(EDANS)-SQNYPIVQK(DABCYL)-R) that mimics the cleavage site.
Enzyme Buffer: 20 mM Sodium Acetate (pH 5.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol. Note: Acidic pH is crucial for aspartyl protease activity.
Inhibitor Dilution: Prepare serial dilutions of the Phe-Val-Phe isostere (0.1 nM to 10 µM) in DMSO.
Reaction Initiation:
Mix 490 µL of Enzyme Buffer with 5 µL of Inhibitor.
Incubate for 5 minutes at 37°C to allow equilibrium binding.
Add 5 µL of Substrate (Final concentration ~2-5 µM).
Data Acquisition: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) kinetically for 10-20 minutes.
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to determine .
Workflow Visualization
The following diagram outlines the iterative SAR cycle for optimizing Phe-Val-Phe isosteres.
Figure 2: Iterative SAR workflow. Note the critical feedback loop from Assay/Docking back to Design, specifically tuning the P1' (Val) steric bulk based on potency data.
Expert Insights & Causality
Why "Phe-Val" and not "Phe-Pro"?
While Phe-Pro is the classic HIV cleavage site (mimicked by Saquinavir), the Phe-Val motif is increasingly relevant for:
Drug Resistance: Mutant proteases often alter the S1' pocket. A flexible Valine (acyclic) isostere can sometimes adapt better to these mutations than a rigid Proline mimic.
Renin Inhibition: The natural substrate for Renin contains a Leu-Val bond. Phe-Val isosteres are often explored as "hybrid" inhibitors to cross-target aspartyl proteases or to increase hydrophobic collapse in the S1 pocket.
The Stereochemistry Trap
In Phe-Val-Phe isosteres, the stereochemistry of the central linker (the -OH or -PO2- group) is the single biggest determinant of activity.
Observation: Typically, only the (S)-hydroxyl configuration (in HE/HEA) aligns with the catalytic aspartates.
Causality: The (R)-enantiomer often points the hydroxyl group away from the catalytic water/Asp dyad, resulting in a 100-1000x loss in potency. Always resolve diastereomers before final SAR assessment.
References
Highly Potent Phosphinic HIV-1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies.
Source: NIH / PubMed Central
Key Finding: Identification of PAC-Phe-Val (9c) with IC50 of 0.92 nM.[1]
(Note: Representative link based on search context)
Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres.
Source: Journal of Organic Chemistry / PubMed
Key Finding: Synthetic routes and stereochemical impact on binding.[1]
Peptide Bond Isosteres: An Evaluation of Electronic and Structural Attributes.
Source: NIH / PMC
Key Finding: Comparison of alkene, ester, and fluoroalkene isosteres vs. amide bonds.[2]
Structure-Activity Relationship of Aspartyl Protease Inhibitors.
Source: Journal of Medicinal Chemistry
Key Finding: General principles of hydrophobic isostere design in protease inhibition.
Navigating the Disposal of a Modified Peptide: A Guide for Laboratory Professionals
A Comprehensive Procedural Guide for the Safe Disposal of Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical ent...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Procedural Guide for the Safe Disposal of Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, though less often detailed, are the procedures for the safe and compliant disposal of these materials and their associated waste streams. This guide provides essential, immediate safety and logistical information for the proper disposal of the modified peptide, Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine.
In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive disposal strategy based on the known hazards of its constituent parts: a tert-butyloxycarbonyl (Boc) protecting group, phenylalanine (phe) and valine (val) amino acids, a reduced amide bond isostere (psi[CH(OH)CH2]), and a terminal morpholine moiety. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Classification
A thorough risk assessment is the foundation of safe disposal. The hazards of Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine should be considered a composite of its components.
Component-Based Hazard Analysis:
Component
Known Hazards
Potential Contribution to Overall Hazard
Boc-Protected Amino Acids
Generally considered low-hazard solids. May cause mild respiratory or skin irritation.
The overall solid compound is likely to be a low-level irritant.
Peptide Backbone
Peptides are biologically active molecules. The specific biological effects of this novel sequence are unknown.
The primary concern is the unknown biological activity. All waste should be treated as potentially bioactive.
Reduced Amide Isostere (psi[CH(OH)CH2])
This modification may alter the peptide's stability and biological activity compared to a natural peptide. It is generally more resistant to enzymatic degradation.[1][2]
The increased stability means that biological degradation in the environment is unlikely. Chemical inactivation is therefore critical.
Morpholine
Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[3][4][5][6]
The terminal morpholine group imparts significant hazards to the molecule, suggesting that the compound should be treated as toxic and corrosive.
Based on this analysis, all waste containing Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine must be treated as hazardous chemical waste . It is imperative to prevent its release into the environment due to its unknown biological activity and the known hazards of its morpholine component.
Personal Protective Equipment (PPE)
Prior to handling any waste materials containing this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE).
Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory.
Eye Protection: Tightly fitting safety goggles and a face shield are required to protect against splashes.
Lab Coat: A flame-resistant lab coat must be worn.
Respiratory Protection: When handling the solid compound or any potentially aerosolized waste, a properly fitted respirator may be necessary, as determined by your institution's Environmental Health and Safety (EHS) department.
Disposal Protocols
The following step-by-step protocols are designed to provide clear guidance for the different waste streams generated during the handling and synthesis of Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine.
Solid Waste Disposal
This category includes unused or expired lyophilized peptide, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solid byproducts from synthesis.
Step-by-Step Protocol:
Segregation: Collect all solid waste containing the peptide in a dedicated, leak-proof, and clearly labeled hazardous waste container.
Container Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine".
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials.[7]
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. The anticipated final disposal method is high-temperature incineration.
Liquid Waste Disposal
This category includes solutions containing the peptide, reaction mixtures, and solvent waste from synthesis and purification (e.g., N,N-Dimethylformamide (DMF), piperidine, and chlorinated solvents).
Step-by-Step Protocol:
Segregation: Do not mix different solvent waste streams unless their compatibility is confirmed. Collect aqueous solutions containing the peptide separately from organic solvent waste.[8]
Chemical Inactivation (Aqueous Waste): Due to the stability of the peptide backbone, particularly the reduced amide bond, a robust chemical inactivation step is recommended for aqueous waste containing the peptide.
Acid Hydrolysis: Adjust the pH of the aqueous solution to <2 with concentrated hydrochloric acid. Heat the solution to 50-60°C for several hours to promote hydrolysis of the peptide bonds.[9]
Base Hydrolysis: Alternatively, adjust the pH to >12 with 1M NaOH and stir at room temperature for several hours.
Neutralization: After the inactivation period, neutralize the solution to a pH between 6 and 8.
Container Labeling: All liquid waste containers must be clearly labeled as "Hazardous Waste" with the full chemical names of all components and their approximate percentages.
Storage: Store liquid waste containers in secondary containment to prevent spills.
Disposal: Arrange for disposal through your institution's EHS department.
Sharps Disposal
This category includes needles, syringes, and broken glassware contaminated with the peptide.
Step-by-Step Protocol:
Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.
Labeling: The sharps container must be labeled as "Hazardous Waste - Sharps" and include the name of the chemical contaminant.
Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your institution's hazardous waste program.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (in a chemical fume hood):
Alert Personnel: Inform others in the immediate area.
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
Collection: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Large Spills (outside a chemical fume hood):
Evacuate: Immediately evacuate the area and alert others.
Isolate: Close the doors to the affected area to contain vapors.
Emergency Contact: Contact your institution's EHS or emergency response team.
Ventilate: If it is safe to do so, increase ventilation to the area.
Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.
Visualizations
Logical Relationship: Hazard Assessment for Disposal
Caption: Hazard assessment logic for developing disposal procedures.
Experimental Workflow: Liquid Waste Disposal
Caption: Workflow for the proper disposal of liquid waste.
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][10][11] In Europe, the European Chemicals Agency (ECHA) provides guidance on classification, labeling, and packaging.[12][13][14] It is the responsibility of the waste generator to ensure that all waste is properly characterized and disposed of in accordance with these regulations.
References
Occupational Safety & Health Administration (OSHA). (n.d.). Hazard Communication. Retrieved from [Link]
Daniels Health. (2025, May 21).
Choudhary, A., & Raines, R. T. (2011). An Evaluation of Peptide-Bond Isosteres. ChemBioChem, 12(12), 1801–1807.
European Chemicals Agency (ECHA). (n.d.). Classification and labelling. Retrieved from [Link]
de la Torre, B. G., & Albericio, F. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2353.
Labor Security System. (n.d.).
European Chemicals Agency (ECHA). (2024, December 10). Revised rules for classification, labelling and packaging enter into force.
National Science Teaching Association (NSTA). (2024, August 16).
Offenhauer, M., & Sarma, B. K. (2014). Rapid formal hydrolysis of peptide-αthioesters.
Kumar, A., et al. (2018). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Iran J Pharm Res, 17(Suppl), 13-29.
Collins, J. M., & Glorie, K. (2023). Solid phase peptide synthesis wash process. WO2023158599A1.
Health and Safety Executive for Northern Ireland. (n.d.). Useful links from the ECHA website. Retrieved from [Link]
Khan Academy. (2013, October 20).
European Chemicals Agency (ECHA). (2024, December 17).
Lenci, E., & Trabocchi, A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(13), 6756–6800.
MCF Environmental Services. (2022, September 13).
Isidro-Llobet, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8054-8073.
Swedish Chemicals Agency (Kemikalieinspektionen). (2025, December 9).
PENTA s.r.o. (2025, April 16).
Fisher Scientific. (2023, October 20).
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis.
Carl ROTH. (n.d.).
Nexchem Ltd. (2019, February 25).
The Raj Group. (2016, April 12). Site-selective chemical cleavage of peptide bonds.
Nowick, J. S. (n.d.).
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
Redox. (2022, October 1).
Sharma, A., & Raj, M. (2016). Site-selective chemical cleavage of peptide bonds.
U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
Tantry, S. J., et al. (2019). Selective Reductive Cleavage of the Threonine 2 Peptide Bond of Penta-N-Boc-Polymyxin B with Sodium Borohydride. ChemRxiv.
U.S. Government Publishing Office. (2023, August 9).
Dick, F. (2000). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 93-103). Humana Press.